
3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a white to off-white powder or crystals . It is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C12H21BO3Si . The InChI key is RDQWADDNQONTLB-UHFFFAOYSA-N . Unfortunately, the search results do not provide further details about the molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.19 . It has a melting point of 86-91 °C (lit.) . The predicted boiling point is 330.3±44.0 °C and the predicted density is 1.01±0.1 g/cm3 . It is soluble in methanol .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a specialized chemical compound used in various synthetic processes. It is closely related to other phenylboronic acids and derivatives, which serve as key intermediates in the synthesis of complex molecules. For instance, phenylboronic acids are integral to the Suzuki–Miyaura cross-coupling reaction, a prominent method in organic chemistry for forming carbon-carbon bonds. This reaction is widely utilized in the creation of pharmaceuticals, agrochemicals, and organic materials. The ability of these compounds to participate in cross-coupling reactions underscores their importance in drug discovery and material science research (Lee, Schmink, & Berritt, 2020).
Furthermore, phenylboronic acid derivatives have been used in the synthesis of thiophene derivatives via the palladium-catalyzed Suzuki cross-coupling reaction. This method offers a controlled way to introduce various substituents, significantly influencing the electronic properties of the resulting compounds. These thiophene derivatives show potential for various applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Antimicrobial Activities
Some phenylboronic acids exhibit significant antimicrobial activities. For instance, certain fluoro-2-formylphenylboronic acids have demonstrated effectiveness against a range of fungal strains. The tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles and the position of the fluorine substituent are crucial factors in their observed activity. This highlights the potential of these compounds in developing new antifungal agents (Borys et al., 2019).
Bioactive Boron Compounds
The study of bioactive boron compounds, especially those containing fluorine, is an expanding field in pharmaceutical chemistry. These compounds are known for their ability to form stable dative bonds with nucleophiles due to the electrophilic nature of the boron atom. This characteristic enables the creation of boron-containing pharmaceuticals, such as bortezomib and Tavaborole, used for treating various medical conditions. The incorporation of fluorine into these molecules is a strategic approach to enhance their bioactivity and efficacy (Zhu et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-11-9(14)7-6-8(10(11)15)13(16)17/h6-7,16-17H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJYVSNUMFICIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClFO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681696 |
Source


|
| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256354-94-5 |
Source


|
| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

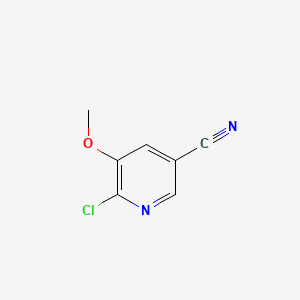

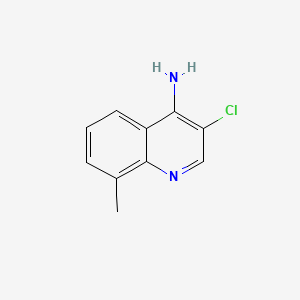

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)

![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)
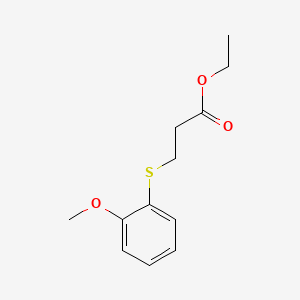
![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)
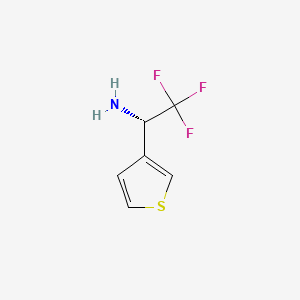
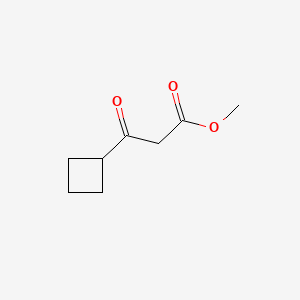

![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid](/img/structure/B596965.png)
![4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B596970.png)